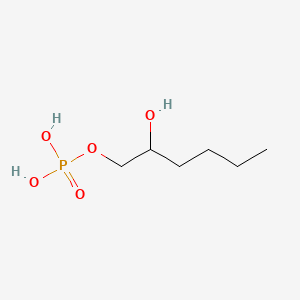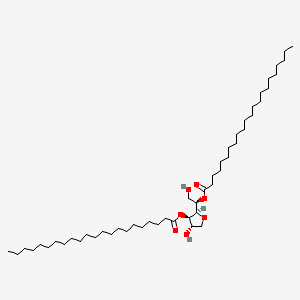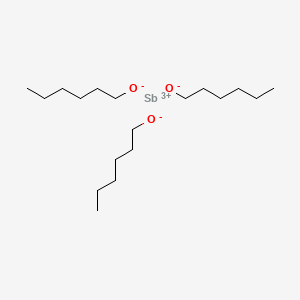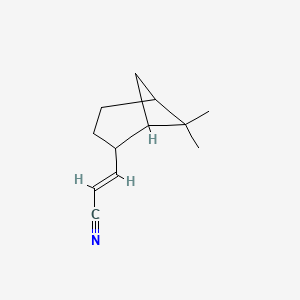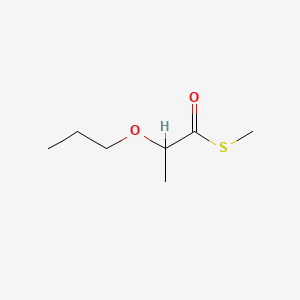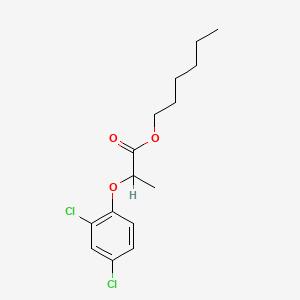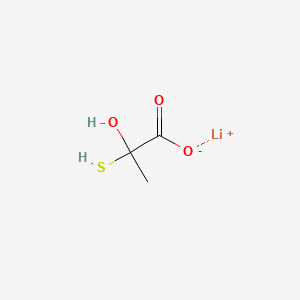
Lithium 2-mercaptolactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of both lithium and mercaptolactate groups, making it a unique entity in the realm of organolithium compounds. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:
HSCH2CH(OH)COOH+LiOH→HSCH2CH(OH)COOLi+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 2-mercaptolactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can be oxidized to form disulfides.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium 2-mercaptolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .
Comparaison Avec Des Composés Similaires
3-Mercaptopyruvate: Another sulfur-containing compound that participates in similar biochemical pathways.
2-Mercaptoethanol: A commonly used reducing agent in biochemical research.
Thioglycolic Acid: Used in similar applications due to its thiol group.
Uniqueness: Lithium 2-mercaptolactate is unique due to the presence of both lithium and mercaptolactate groups, which confer distinct chemical properties. Its ability to participate in both redox and nucleophilic substitution reactions makes it versatile in various applications. Additionally, the lithium ion can influence the compound’s reactivity and interaction with biological molecules, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
94138-93-9 |
|---|---|
Formule moléculaire |
C3H5LiO3S |
Poids moléculaire |
128.1 g/mol |
Nom IUPAC |
lithium;2-hydroxy-2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1 |
Clé InChI |
RVCVZLSOHNSQAU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C(=O)[O-])(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


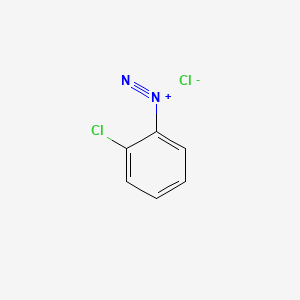
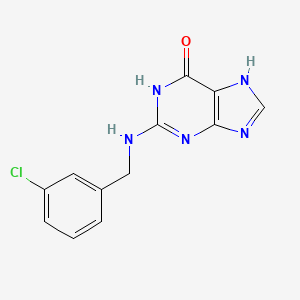
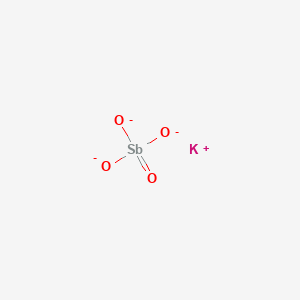
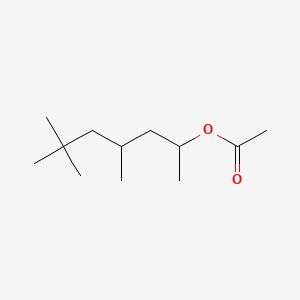
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

